molecular formula C23H31NO3Si B8151400 3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide

3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide

Cat. No.: B8151400
M. Wt: 397.6 g/mol
InChI Key: VXGIAXBQWUPNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[tert-Butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide is a complex organic compound featuring a cyclobutane ring substituted with a tert-butyl(diphenyl)silyl group, a methoxy group, and a methylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylcarboxamide groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl(diphenyl)silyl group can be substituted under acidic or basic conditions, often using fluoride ions from reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tetrabutylammonium fluoride, hydrochloric acid.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Hydroxyl derivatives, silyl ethers.

Scientific Research Applications

Chemistry

In chemistry, 3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for labeling and tracking in biochemical assays.

Medicine

Potential medical applications include its use as a precursor for drug development. The compound’s structural features may be modified to enhance pharmacological properties, such as bioavailability and target specificity.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability under various conditions makes it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl(diphenyl)silyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The methoxy and methylcarboxamide groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl (TBDMS) derivatives: These compounds are similar in that they also feature silyl protecting groups but differ in their steric and electronic properties.

    tert-Butyldiphenylsilyl (TBDPS) derivatives: These compounds share the tert-butyl(diphenyl)silyl group but may have different core structures, such as linear or cyclic backbones.

Uniqueness

3-[tert-Butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide is unique due to its combination of a cyclobutane ring with a tert-butyl(diphenyl)silyl group, providing a balance of steric bulk and electronic effects. This combination enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3Si/c1-23(2,3)28(20-12-8-6-9-13-20,21-14-10-7-11-15-21)27-19-16-18(17-19)22(25)24(4)26-5/h6-15,18-19H,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGIAXBQWUPNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(C3)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a solution of 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide (0.6 g, 0.004 mol in DMF (10 mL) was added tert-butylchlorodiphenylsilane (3 mL, 0.01 mol), followed by 1H-imidazole (1 g, 0.02 mol). The mixture was stirred at rt over night. The reaction was diluted with dichloromethane and washed with sat. NaHCO3, water and brine. The organic layers were dried over MgSO4, concentrated and purified with Combiflash (silica gel, 0-30% EtOAc/Hex) to give the desired product (0.7 g, 50%) as cis- and trans-isomer mixtures. LCMS calculated for C23H32NO3Si(M+H)+: 398.2; Found: 398.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.